Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)-

Description

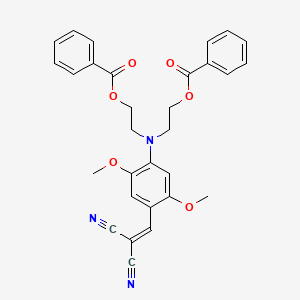

The compound "Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)-" is a highly specialized organic molecule characterized by its propanedinitrile (malononitrile) core and a complex aromatic substituent. The structure includes:

- Propanedinitrile backbone: A central dinitrile group (C≡N)₂C=CH- that imparts strong electron-withdrawing properties.

- Substituted phenyl group: A phenyl ring with: Bis(2-(benzoyloxy)ethyl)amino at the 4-position: Two ethylene glycol-derived arms, each esterified with benzoyloxy (C₆H₅COO-) groups. 2,5-Dimethoxy groups: Methoxy (-OCH₃) substituents at positions 2 and 5, enhancing electronic delocalization and steric bulk.

Propriétés

Numéro CAS |

34367-96-9 |

|---|---|

Formule moléculaire |

C30H27N3O6 |

Poids moléculaire |

525.6 g/mol |

Nom IUPAC |

2-[N-(2-benzoyloxyethyl)-4-(2,2-dicyanoethenyl)-2,5-dimethoxyanilino]ethyl benzoate |

InChI |

InChI=1S/C30H27N3O6/c1-36-27-19-26(28(37-2)18-25(27)17-22(20-31)21-32)33(13-15-38-29(34)23-9-5-3-6-10-23)14-16-39-30(35)24-11-7-4-8-12-24/h3-12,17-19H,13-16H2,1-2H3 |

Clé InChI |

BPRVMUCSZMWSKC-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1C=C(C#N)C#N)OC)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation of the propanedinitrile core with appropriate substitution.

- Introduction of the 2,5-dimethoxyphenyl ring.

- Attachment of the bis(2-(benzoyloxy)ethyl)amino substituent.

- Functionalization with benzoyloxy groups via esterification.

Stepwise Preparation Details

Preparation of 4-(bis(2-hydroxyethyl)amino)-2,5-dimethoxybenzaldehyde Intermediate

- Starting from 2,5-dimethoxybenzaldehyde, the 4-position is functionalized by nucleophilic substitution or reductive amination with bis(2-hydroxyethyl)amine.

- The hydroxyethyl groups serve as handles for further esterification.

Esterification to Form Bis(2-(benzoyloxy)ethyl)amino Substituent

- The hydroxy groups on the bis(2-hydroxyethyl)amino substituent are esterified with benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.

- Reaction conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran at low temperature to room temperature.

- The esterification yields the bis(2-(benzoyloxy)ethyl)amino derivative.

Formation of the Propanedinitrile Moiety

- The propanedinitrile fragment is introduced via Knoevenagel condensation between the aldehyde group on the aromatic ring and malononitrile.

- This reaction is catalyzed by a weak base such as piperidine or ammonium acetate in ethanol or other suitable solvents.

- The condensation forms the methylene linkage conjugated to the aromatic system, completing the propanedinitrile structure.

Purification and Characterization

- The crude product is purified by recrystallization from ethyl acetate-hexane mixtures or by chromatographic techniques such as silica gel column chromatography.

- Final compound purity is confirmed by spectral methods including Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance spectroscopy, and mass spectrometry.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amination of 2,5-dimethoxybenzaldehyde | Bis(2-hydroxyethyl)amine, solvent (e.g., ethanol) | Room temperature to reflux | Several hours | May require acid/base catalysis for imine formation/reduction |

| Esterification | Benzoyl chloride, base (pyridine), solvent (DCM) | 0°C to room temperature | 2–6 hours | Anhydrous conditions preferred to avoid hydrolysis |

| Knoevenagel condensation | Malononitrile, base catalyst (piperidine) | Room temperature to reflux | 1–3 hours | Monitored by TLC for completion |

| Purification | Recrystallization or chromatography | Ambient | Variable | Ensures removal of unreacted starting materials and byproducts |

Literature and Patent Insights

- Patent US3959309A describes related synthetic methodologies involving benzoyloxy-substituted intermediates and their preparation via esterification of hydroxy precursors and subsequent functional group transformations in dimethylformamide solvent systems with sodium hydride base at elevated temperatures (75°C to 90°C).

- The patent also highlights the preparation of benzoyloxy derivatives via reaction of alcohols with acid halides (e.g., benzoyl chloride) in the presence of bases such as pyridine, consistent with the esterification step described above.

- Knoevenagel condensation is a well-established method for forming methylene-linked dinitrile groups conjugated to aromatic aldehydes, providing a reliable route to the propanedinitrile moiety.

- Purification protocols involving recrystallization from ethyl acetate-hexane and alumina filtration are standard to achieve high purity products suitable for further applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Amination | 2,5-Dimethoxybenzaldehyde, bis(2-hydroxyethyl)amine | Introduce amino substituent with hydroxyethyl arms | Amino-substituted aromatic aldehyde |

| 2. Esterification | Benzoyl chloride, pyridine, DCM | Convert hydroxy groups to benzoyloxy esters | Bis(2-(benzoyloxy)ethyl)amino derivative |

| 3. Knoevenagel condensation | Malononitrile, piperidine, ethanol | Form propanedinitrile methylene linkage | Final compound with propanedinitrile moiety |

| 4. Purification | Recrystallization, chromatography | Remove impurities and byproducts | Pure target compound |

Analyse Des Réactions Chimiques

Types of Reactions

Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy and dimethoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Electronics: The compound is used in the fabrication of organic solar cells and organic light-emitting diodes (OLEDs) due to its excellent electron-donating and accepting properties.

Photovoltaics: It is employed in the development of high-efficiency photovoltaic cells, contributing to advancements in renewable energy technologies.

Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Mécanisme D'action

The mechanism of action of Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a donor-acceptor molecule, facilitating the transfer of electrons and enhancing the efficiency of electronic devices . In medicinal applications, it may interact with cellular receptors and enzymes, modulating biological pathways to exert its effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Propanedinitrile Derivatives

Compound: Propanedinitrile, [[4-[[2-(2-cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]- (CAS RN 54079-60-6)

- Core : Shared propanedinitrile backbone.

- Substituents: 4-Position: Ethylamino group linked to a 2-cyclohexylphenoxy moiety (ether and cyclohexyl groups). 2-Position: Methyl (-CH₃) instead of methoxy.

- Key Differences: The target compound’s benzoyloxy esters increase hydrophobicity and hydrolysis susceptibility compared to the cyclohexylphenoxy ether in CAS 54079-60-6.

Benzeneacetonitrile Derivatives

Compound : USP Verapamil Related Compound B (C₂₆H₃₆N₂O₄·HCl)

- Core : Benzeneacetonitrile (aromatic nitrile) instead of propanedinitrile.

- Substituents: 3,4-Dimethoxyphenethyl and methylamino groups.

- Key Differences :

- The absence of a dinitrile group reduces electron-withdrawing capacity.

- Pharmaceutical relevance (e.g., calcium channel modulation) suggests the target compound’s nitrile-rich structure could be tailored for bioactivity, albeit with distinct pharmacokinetics.

Pyrido-Pyrimidinone Derivatives

Compounds: 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Core: Heterocyclic pyrido-pyrimidinone system.

- Substituents: 3,4-Dimethoxyphenyl and amino-substituted cyclohexenyl groups.

- Key Differences :

- The rigid heterocyclic core contrasts with the flexible propanedinitrile-aryl system, impacting binding affinity in biological contexts.

Phenethylamine Derivatives

Compound: 25H-NBOH (C₁₇H₂₁NO₃)

- Core: Phenethylamine with aminomethylphenol.

- Substituents :

- 2,5-Dimethoxyphenyl and hydroxyl groups.

- Key Differences: The phenolic -OH and amine groups prioritize receptor interaction (e.g., serotonergic activity), whereas the target compound’s nitriles and esters may favor metabolic stability or material properties.

Data Table: Structural and Functional Comparison

Activité Biologique

Propanedinitrile derivatives, particularly those containing complex aromatic structures, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound of focus, Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- , exhibits potential therapeutic properties, particularly in neurodegenerative diseases and microbial infections. This article explores the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound.

Synthesis of Propanedinitrile Derivatives

The synthesis of propanedinitrile derivatives often involves multi-step organic reactions. The target compound can be synthesized through a condensation reaction involving appropriate benzoyloxyethyl amines and dimethoxyphenyl derivatives. The reaction conditions typically include the use of catalysts and solvents that facilitate the formation of the desired nitrile group.

Biological Activity Overview

The biological activities of propanedinitrile derivatives can be categorized into several key areas:

- Neuroprotective Effects : Some derivatives have shown significant inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease. For instance, a related derivative demonstrated an IC50 of 1.65 μM for MAO A inhibition, indicating strong potential as a neuroprotective agent .

- Antimicrobial Properties : Studies have indicated that certain propanedinitrile compounds exhibit antimicrobial activity against various bacterial strains. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani .

- Anti-Alzheimer Activity : Research has revealed that some nitrile-containing compounds can disaggregate amyloid-beta fibrils, which are associated with Alzheimer's pathology. Although the direct activity of the specific compound against Aβ aggregates is still under investigation, related compounds have shown promising results in this area .

The mechanisms through which propanedinitrile derivatives exert their biological effects include:

- MAO Inhibition : The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which may alleviate symptoms associated with depression and cognitive decline .

- Tyrosinase Inhibition : Some studies suggest that these compounds can inhibit tyrosinase activity, which is crucial in melanin synthesis. This property could be beneficial in skin-related applications .

- Antioxidant Activity : The antioxidant properties of these compounds contribute to their protective effects against oxidative stress, a common feature in various diseases including neurodegeneration .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of propanedinitrile derivatives:

- Neuroprotective Study :

- Antimicrobial Evaluation :

- Mechanistic Insights :

Data Summary Table

| Biological Activity | Compound | IC50 Value (μM) | Target Enzyme/Pathogen |

|---|---|---|---|

| MAO A Inhibition | Compound 63 | 1.65 | Monoamine Oxidase |

| Antimicrobial Activity | Propanedinitrile | N/A | Bacillus subtilis, Clostridium tetani |

| Tyrosinase Inhibition | Related Derivative | 200 (mushroom) | Tyrosinase |

Q & A

Q. Q1: What are the recommended methods for synthesizing this compound and characterizing its purity in academic research?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring via nucleophilic substitution or condensation reactions. For example:

Aminoalkylation : React 2,5-dimethoxy-4-aminophenol derivatives with 2-(benzoyloxy)ethyl bromide to introduce the bis(2-(benzoyloxy)ethyl)amino group .

Methylene Bridging : Use malononitrile derivatives under acidic or basic conditions to form the propanedinitrile-methylene linkage.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Q. Characterization Tools :

Q. Q2: How can researchers determine the molecular conformation and electronic properties of this compound experimentally?

Methodological Answer:

- X-ray Crystallography : Use single-crystal diffraction (e.g., ORTEP-3 software ) to resolve the spatial arrangement of the dimethoxyphenyl group and benzoyloxyethyl chains.

- UV-Vis Spectroscopy : Analyze - transitions (250–400 nm) to assess conjugation between the phenyl and propanedinitrile moieties.

- Cyclic Voltammetry : Measure redox potentials to evaluate electron-withdrawing effects of the nitrile groups .

Q. Q3: How can computational modeling (e.g., DFT, MD) predict this compound’s reactivity in catalytic or photochemical applications?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier orbitals (HOMO/LUMO). The nitrile groups likely act as electron-deficient sites for nucleophilic attacks .

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, chloroform) to assess steric hindrance from benzoyloxyethyl chains.

TD-DFT : Predict excitation energies for photochemical applications (e.g., organic LEDs) .

Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters.

Q. Q4: What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- Case Example : If NMR suggests free rotation of benzoyloxyethyl chains but X-ray shows a fixed conformation:

- Variable-Temperature NMR : Perform experiments (−50°C to 50°C) to detect restricted rotation at low temperatures.

- Crystallographic Refinement : Re-analyze X-ray data using software like SHELXL to check for disorder in the benzoyloxy groups .

- Cross-Validation : Use DFT to calculate energy barriers for rotation and compare with experimental observations .

Q. Q5: How do substituents (e.g., methoxy vs. benzoyloxy groups) influence the compound’s solubility and aggregation behavior?

Methodological Answer:

Solubility Testing : Measure partition coefficients (logP) in octanol/water. Methoxy groups enhance hydrophilicity, while benzoyloxy chains increase lipophilicity.

Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions (0.1–1 mM) to assess self-assembly tendencies.

QSPR Modeling : Use Quantitative Structure-Property Relationship models to correlate substituent electronic parameters (Hammett σ) with solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.